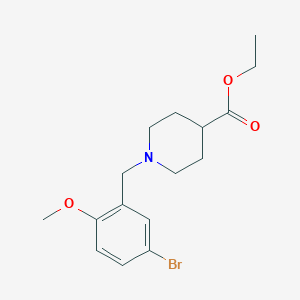
ethyl 1-(5-bromo-2-methoxybenzyl)-4-piperidinecarboxylate
描述
Ethyl 1-(5-bromo-2-methoxybenzyl)-4-piperidinecarboxylate, also known as BRD-K42022187, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the protein kinase, Polo-like kinase 1 (PLK1), which plays a crucial role in cell division and proliferation.
作用机制
Ethyl 1-(5-bromo-2-methoxybenzyl)-4-piperidinecarboxylate7 exerts its inhibitory effect on PLK1 by binding to its ATP-binding pocket, which is essential for the kinase activity of PLK1. This binding results in the inhibition of PLK1 kinase activity, leading to the disruption of the normal cell cycle progression and the induction of cell death.
Biochemical and Physiological Effects:
ethyl 1-(5-bromo-2-methoxybenzyl)-4-piperidinecarboxylate7 has been shown to induce mitotic defects and cell cycle arrest in cancer cells, leading to apoptosis. It has also been shown to affect other cellular processes, such as DNA damage response, centrosome maturation, and cytokinesis. In addition, ethyl 1-(5-bromo-2-methoxybenzyl)-4-piperidinecarboxylate7 has been shown to have anti-tumor effects in animal models of cancer.
实验室实验的优点和局限性
One of the advantages of using ethyl 1-(5-bromo-2-methoxybenzyl)-4-piperidinecarboxylate7 in lab experiments is its high potency and selectivity for PLK1, which makes it a valuable tool for studying the role of PLK1 in cellular processes. However, its high potency also makes it difficult to use at high concentrations, as it can lead to off-target effects and toxicity. In addition, ethyl 1-(5-bromo-2-methoxybenzyl)-4-piperidinecarboxylate7 has limited solubility in water, which can make it challenging to work with in some experimental settings.
未来方向
There are several future directions for the research on ethyl 1-(5-bromo-2-methoxybenzyl)-4-piperidinecarboxylate7. One area of interest is the development of more potent and selective PLK1 inhibitors, which could have therapeutic potential in cancer treatment. Another area of interest is the study of the role of PLK1 in other cellular processes, such as DNA damage response and cytokinesis. Finally, the use of ethyl 1-(5-bromo-2-methoxybenzyl)-4-piperidinecarboxylate7 in combination with other anti-cancer agents could be explored as a potential strategy to enhance its anti-tumor effects.
In conclusion, ethyl 1-(5-bromo-2-methoxybenzyl)-4-piperidinecarboxylate7 is a potent and selective inhibitor of PLK1, which has been widely used in scientific research. Its ability to induce mitotic defects and cell cycle arrest in cancer cells makes it a valuable tool for studying the role of PLK1 in cancer biology. However, its high potency and limited solubility in water present challenges for its use in lab experiments. Future research on ethyl 1-(5-bromo-2-methoxybenzyl)-4-piperidinecarboxylate7 could lead to the development of more potent and selective PLK1 inhibitors and the exploration of its use in combination with other anti-cancer agents.
科学研究应用
Ethyl 1-(5-bromo-2-methoxybenzyl)-4-piperidinecarboxylate7 has been extensively used in scientific research, particularly in the field of cancer biology. PLK1 is overexpressed in many types of cancer, and its inhibition by ethyl 1-(5-bromo-2-methoxybenzyl)-4-piperidinecarboxylate7 has been shown to induce cell cycle arrest, mitotic defects, and apoptosis in cancer cells. ethyl 1-(5-bromo-2-methoxybenzyl)-4-piperidinecarboxylate7 has also been used to study the role of PLK1 in other cellular processes, such as DNA damage response, centrosome maturation, and cytokinesis.
属性
IUPAC Name |
ethyl 1-[(5-bromo-2-methoxyphenyl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO3/c1-3-21-16(19)12-6-8-18(9-7-12)11-13-10-14(17)4-5-15(13)20-2/h4-5,10,12H,3,6-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIFKNILAWTHJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=C(C=CC(=C2)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



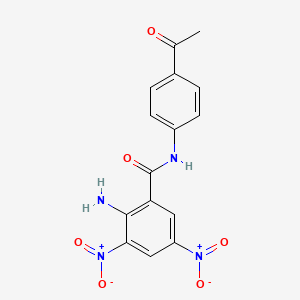
![N~2~-(3-chlorophenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4885918.png)
![1'-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4885922.png)
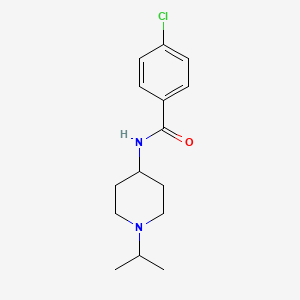
![ethyl 1'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-4-carboxylate](/img/structure/B4885932.png)
![3-{[bis(2-hydroxyethyl)amino]sulfonyl}-4-methyl-N-(3-nitrophenyl)benzamide](/img/structure/B4885938.png)
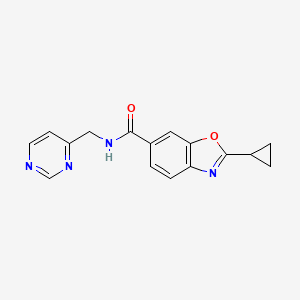
![N-ethyl-N-(2-methyl-2-propen-1-yl)-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B4885963.png)
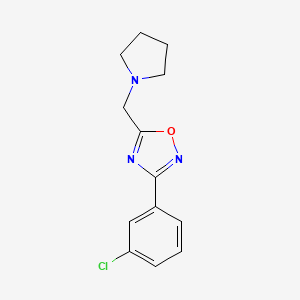


![4-{[7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl]methyl}-4-methylmorpholin-4-ium iodide](/img/structure/B4886003.png)
![7-(2-fluorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4886022.png)
![N-[5-(6-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B4886030.png)